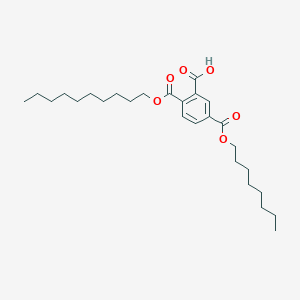

2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid

説明

DOBA , also known as 2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid , belongs to the family of benzoic acids . Its chemical formula is C19H24O7 . This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications1.

Synthesis Analysis

The synthesis of DOBA involves specific chemical reactions, which are beyond the scope of this analysis. However, researchers have explored various synthetic routes to obtain DOBA. These methods typically involve esterification, carbonylation, and subsequent decarboxylation steps. Detailed studies on the synthesis pathways can be found in relevant literature2.

Molecular Structure Analysis

The molecular structure of DOBA consists of a benzene ring with two ester groups attached: one at the 2-position and another at the 5-position. The presence of these ester functionalities imparts unique properties to DOBA. Researchers have elucidated the structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography2.

Chemical Reactions Analysis

DOBA can participate in various chemical reactions due to its functional groups. Some notable reactions include hydrolysis of the ester groups, decarboxylation, and potential condensation reactions. Researchers have investigated these reactions to understand DOBA’s reactivity and potential applications2.

Physical And Chemical Properties Analysis

- Physical Properties :

- Melting Point : DOBA exhibits a melting point within a specific temperature range.

- Solubility : It may dissolve in certain solvents, and its solubility behavior is essential for formulation purposes.

- Chemical Properties :

- Stability : DOBA’s stability under various conditions (e.g., temperature, pH) impacts its shelf life.

- Acid-Base Behavior : Understanding its acidity or basicity is crucial for its reactivity.

- UV-Vis Absorption : Researchers have studied its absorption spectra.

- Thermal Decomposition : Investigating its decomposition behavior provides insights into safety and handling precautions2.

科学的研究の応用

Organic Synthesis Applications

In organic synthesis, compounds like o-Iodoxybenzoic acid (IBX) have been highlighted for their efficacy in oxidation processes adjacent to carbonyl functionalities and at benzylic and related carbon centers. This utility is attributed to the chemoselective nature of these oxidants, enabling selective transformations within multifunctional substrates, thus serving as a crucial tool in the synthesis of complex organic molecules (Nicolaou et al., 2002).

Polymer Chemistry Innovations

In polymer chemistry, benzoic acid derivatives are integral to developing novel materials with desired properties. For instance, polymerizable benzoic acid derivatives have been used to create polymers with liquid-crystalline phases, which are significant for advanced materials applications such as in displays and sensors (Kishikawa et al., 2008). Additionally, the catalytic activity and product selectivity of Co(III)-based catalysts in the copolymerization of carbon dioxide and epoxides have been explored to produce biodegradable polycarbonates, underscoring the role of benzoic acid derivatives in sustainable material synthesis (Xiao‐Bing Lu et al., 2012).

Environmental Science and Technology

Benzoic acid derivatives have also been studied for their role in environmental applications, particularly in the photodegradation of pollutants. Research on photocatalytic activities of certain heterojunctions suggests that benzoic acid derivatives can enhance the degradation of contaminants under visible light, presenting a promising approach for water decontamination technologies (Bessekhouad et al., 2005). Moreover, studies on the electrochemical degradation of phenol highlight the potential of hydroxylation processes involving hydroxyl radicals for the treatment of persistent organic substances in water, indicating the environmental significance of these compounds (Wu et al., 2007).

Safety And Hazards

- Safety Precautions : Researchers handling DOBA should follow standard laboratory safety protocols. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

- Hazards : While DOBA is not intended for human or veterinary use, it is essential to avoid ingestion, inhalation, or skin contact. Refer to safety data sheets (SDS) for specific hazard information2.

将来の方向性

The potential applications of DOBA extend beyond its current understanding. Future research should focus on:

- Biological Activity : Investigate its effects on biological systems.

- Formulation Development : Explore DOBA’s incorporation into drug delivery systems or industrial processes.

- Structure-Activity Relationships : Correlate its structure with activity.

- Toxicology Studies : Assess its safety profile more comprehensively.

特性

IUPAC Name |

2-decoxycarbonyl-5-octoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O6/c1-3-5-7-9-11-12-14-16-20-33-27(31)23-18-17-22(21-24(23)25(28)29)26(30)32-19-15-13-10-8-6-4-2/h17-18,21H,3-16,19-20H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAJENWBJXXARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decoxycarbonyl-5-octoxycarbonylbenzoic acid | |

CAS RN |

67989-23-5 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, decyl octyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

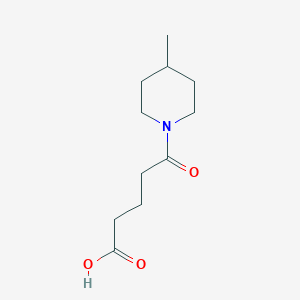

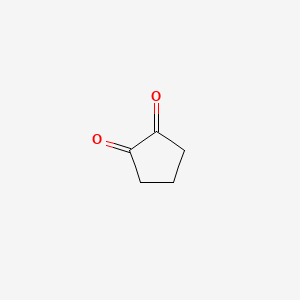

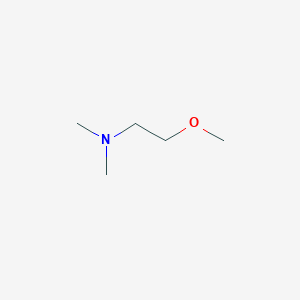

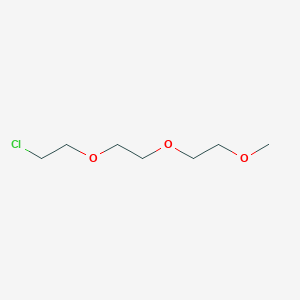

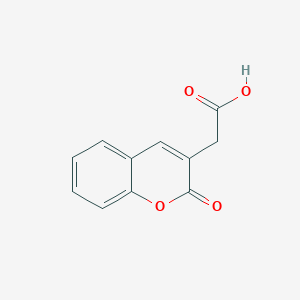

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(2,3-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1606139.png)

![5-Bromobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1606147.png)